methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride
Description
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate hydrochloride is a chiral piperidine derivative featuring a methyl ester group at the 2-position, two fluorine atoms at the 4-position of the piperidine ring, and a hydrochloride salt. This compound is structurally significant in medicinal chemistry due to the piperidine scaffold's prevalence in bioactive molecules. The difluoro substitution enhances electronegativity and metabolic stability, while the hydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetics .
Properties
IUPAC Name |
methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-7(8,9)2-3-10-5;/h5,10H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRJTFVCUPBHAH-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CCN1)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CC(CCN1)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Fluorinated Pyridine Precursors
A widely adopted approach involves reducing a fluorinated pyridine derivative to the corresponding piperidine. For example, 4,4-difluoro-2-pyridinecarboxylic acid methyl ester can undergo catalytic hydrogenation to yield the piperidine core. Patent CN103524401A demonstrates this strategy using 4-methyl-2-pyridinecarboxylic acid, hydrogenated under pressurized H₂ (2–3 kg/cm²) with palladium on carbon (Pd/C) in methanol at 45–55°C. Adapting this method, the difluoro analog would require substituting the methyl group with fluorine atoms prior to hydrogenation.
Key considerations:
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Catalyst selection : Pd/C achieves high conversion rates for aromatic ring saturation.
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Solvent systems : Methanol or ethanol optimizes solubility and facilitates post-reaction isolation.
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Fluorine stability : Fluorine substituents are generally stable under hydrogenation conditions, but side reactions (e.g., defluorination) must be monitored.
Direct Fluorination of Piperidine Intermediates
Alternative methods introduce fluorine after piperidine ring formation. For instance, 4-oxopiperidine-2-carboxylate intermediates can undergo fluorination using agents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Patent CN102887854B highlights similar fluorination in the synthesis of 4-methylpiperidine derivatives, though specific difluorination examples are absent.
Reaction parameters for difluorination:
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Temperature : −10°C to 25°C to minimize decomposition.
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Solvent : Dichloromethane or tetrahydrofuran (THF) ensures reagent compatibility.
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Stoichiometry : Two equivalents of fluorinating agent per ketone group are typically required.
Esterification and Stereochemical Control
Esterification of Carboxylic Acid Intermediates
The methyl ester group is introduced either early (pre-hydrogenation) or late (post-resolution) in the synthesis. Early esterification, as seen in patent CN103524401A, involves treating 4-methyl-2-pyridinecarboxylic acid with thionyl chloride and methanol to form the methyl ester before hydrogenation. For the difluoro target, this step would precede fluorination or hydrogenation, depending on the route.
Optimized conditions :
Chiral Resolution Techniques
Achieving the (2R) configuration necessitates enantiomeric separation. Patent CN103524401A resolves racemic trans-4-methylpiperidine-2-carboxylate using D-(-)-mandelic acid in methanol, yielding the (2R,4R) isomer with >99% enantiomeric excess (ee). For the difluoro analog, analogous resolution with chiral acids (e.g., tartaric acid or D-mandelic acid) is feasible.
Resolution protocol :
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Dissolve racemic carboxylate in methanol.
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Add 0.5–1.0 eq of chiral resolving agent.
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Reflux until dissolution, then cool to 10°C for crystallization.
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Filter and wash crystals to isolate the desired enantiomer.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt for improved stability. ChemicalBook’s method for 4,4-difluoropiperidine hydrochloride exemplifies this process:
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Dissolve the free base in dioxane.
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Add 6N HCl in dioxane (1.1 eq).
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Stir for 2 hours at room temperature.
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Concentrate under reduced pressure to isolate the hydrochloride salt.
Yield : Near-quantitative (98–100%).
Comparative Analysis of Synthetic Routes
*Theoretical values extrapolated from analogous reactions.
Industrial Scalability and Challenges
The hydrogenation route is most scalable due to:
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Catalyst recyclability : Pd/C can be filtered and reused.
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Solvent recovery : Methanol and toluene are easily distilled.
Challenges :
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Fluorine introduction : Direct fluorination often requires hazardous reagents (e.g., DAST).
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Stereocontrol : Asymmetric hydrogenation catalysts (e.g., Ru-BINAP) could bypass resolution but remain underdeveloped for this substrate.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. The presence of the hydrochloride salt facilitates acid-catalyzed hydrolysis.
Reaction Conditions :
Products :
-
4,4-Difluoropiperidine-2-carboxylic acid (free acid form) and methanol.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the ester bond. The stereochemistry at the 2-position (R-configuration) is retained due to the absence of chiral center involvement in the reaction pathway .
Nucleophilic Substitution
The fluorine atoms at the 4-position and the ester group are potential sites for nucleophilic substitution, though fluorine’s poor leaving-group ability limits direct displacement.
Ester Group Substitution
The ester undergoes nucleophilic acyl substitution with amines or alcohols:
| Nucleophile | Conditions | Product |
|---|---|---|
| Ammonia | Methanol, 25°C, 12 hrs | 4,4-Difluoropiperidine-2-carboxamide |
| Ethanol | H₂SO₄ catalyst, reflux | Ethyl 4,4-difluoropiperidine-2-carboxylate |
Fluorine Substitution
Fluorine substitution is less common but possible under harsh conditions:
| Reagent | Conditions | Product |
|---|---|---|
| LiAlH₄ | Dry THF, 0°C to reflux | Partial defluorination to piperidine |
| Grignard Reagents | Anhydrous ether, −78°C | Alkyl-substituted derivatives |
Salt-Exchange Reactions
The hydrochloride counterion can be replaced via neutralization or ion-exchange chromatography:
Reaction :
Applications :
Reduction
The ester group can be reduced to a primary alcohol:
Conditions :
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LiAlH₄, dry THF, 0°C to reflux.
Product :
(2R)-4,4-Difluoropiperidine-2-methanol.
Oxidation
The piperidine ring’s secondary amine is resistant to oxidation under mild conditions. Strong oxidants (e.g., KMnO₄) may lead to N-oxide formation:
Conditions :
Product :
(2R)-4,4-Difluoropiperidine-2-carboxylate N-oxide.
Ring-Opening Reactions
Under extreme acidic conditions (e.g., concentrated H₂SO₄), the piperidine ring may undergo cleavage:
Mechanism :
Protonation of the nitrogen weakens the ring, leading to β-elimination or hydrolysis.
Product :
Linear amine derivatives or fragmented carbonyl compounds.
Comparative Reactivity Table
| Reaction Type | Key Functional Group | Reactivity | Key Products |
|---|---|---|---|
| Ester Hydrolysis | Methyl ester | High | Carboxylic acid, methanol |
| Nucleophilic Acyl Substitution | Ester | Moderate | Amides, alternate esters |
| Fluorine Substitution | C–F bonds | Low | Partially defluorinated derivatives |
| Salt Exchange | Hydrochloride counterion | High | Free base form |
Structural Influence on Reactivity
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Fluorine Atoms : Electron-withdrawing effects increase electrophilicity at the ester carbonyl, accelerating hydrolysis and nucleophilic substitution .
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Piperidine Ring : Conformational rigidity due to fluorination stabilizes transition states in substitution reactions .
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Stereochemistry : The R-configuration at the 2-position influences stereoselective transformations, particularly in chiral synthesis .
Scientific Research Applications
Scientific Research Applications
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride has several notable applications across various scientific disciplines:
Medicinal Chemistry
- Drug Development : This compound is explored as an intermediate in synthesizing new medications targeting neurological disorders. Its unique structure may confer specific pharmacological properties that are beneficial in drug design .
- Ligand Studies : Investigated for its potential as a ligand in receptor binding studies, it may interact with neurotransmitter receptors influencing mood and anxiety pathways.
Organic Synthesis
- Building Block for Complex Molecules : Methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride serves as a versatile building block in synthesizing complex organic molecules due to its functional groups.
- Chemical Reactions : It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitutions, which are essential for modifying the compound for specific applications or synthesizing related compounds.
Agrochemicals and Specialty Chemicals
- The compound is utilized in producing agrochemicals and specialty chemicals due to its unique chemical properties derived from its fluorinated structure.
Mechanism of Action
The mechanism of action of methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Analogs
Methyl 4-Chloropyridine-2-Carboxylate Hydrochloride
- Structure : Chlorine substituent at the 4-position of a pyridine ring instead of difluoropiperidine.
- Molecular Formula: C₈H₇ClNO₂·HCl (vs. C₇H₁₁F₂NO₂·HCl for the target compound) .
- Chlorine’s lower electronegativity compared to fluorine may decrease metabolic stability.
3-Fluoro-4-Piperidinone Hydrochloride
- Structure : A ketone group at the 4-position and a single fluorine substituent.
- Molecular Formula: C₅H₈FNO·HCl (MW: 153.58) .
- Mono-fluoro substitution reduces steric and electronic effects compared to difluoro.
Pyrrolidine-Based Analogs
(2R,4S)-Methyl 4-Fluoropyrrolidine-2-Carboxylate Hydrochloride
- Structure : A 5-membered pyrrolidine ring with a single fluorine at the 4-position.
- Molecular Formula: C₆H₁₁FNO₂·HCl (MW: 183.61) .
- Key Differences: The smaller pyrrolidine ring increases ring strain and alters conformational flexibility. Mono-fluoro substitution reduces electron-withdrawing effects compared to difluoro.
Pharmacologically Active Analogs
Methylphenidate Hydrochloride
- Structure : A piperidine ring with a phenyl group and ester moiety.
- Molecular Formula: C₁₄H₁₉NO₂·HCl (MW: 269.76) .
- Key Differences : The phenyl group enhances lipophilicity and CNS penetration, making it suitable for neurological applications. Lack of fluorine substituents reduces electronegativity.
(±)-threo-4-Fluoromethylphenidate Hydrochloride
- Structure : Fluorine on the phenyl ring instead of the piperidine.
- Molecular Formula: C₁₄H₁₈FNO₂·HCl (MW: 287.8) .
- Key Differences : Fluorine’s position on the aromatic ring affects target selectivity, likely interacting with dopamine transporters differently.
Data Tables: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|
| Target Compound | C₇H₁₁F₂NO₂·HCl | 223.63 | 4,4-difluoro, piperidine | Not available | High electronegativity, hydrochloride |
| Methyl 4-Chloropyridine-2-Carboxylate HCl | C₈H₇ClNO₂·HCl | 228.06 | 4-chloro, pyridine | 176977-85-8 | Aromatic ring, chloride substituent |
| 3-Fluoro-4-Piperidinone HCl | C₅H₈FNO·HCl | 153.58 | 3-fluoro, ketone | 1070896-59-1 | Ketone functionality |
| Methylphenidate HCl | C₁₄H₁₉NO₂·HCl | 269.76 | Phenyl, ester | 23655-65-4 | CNS activity |
Research Findings and Implications
Bioactivity and Structural Clustering
Compounds with similar bioactivity profiles often share structural motifs. For example, piperidine derivatives with halogen substitutions (e.g., fluorine or chlorine) cluster in bioactivity assays targeting enzymes or receptors sensitive to electronegative groups . The difluoro substitution in the target compound may enhance binding affinity to proteins requiring strong dipole interactions, such as kinases or GPCRs .
Role of Hydrochloride Salt
The hydrochloride salt improves solubility in polar solvents, critical for oral bioavailability. Analogs like methylphenidate HCl and D-proline methyl ester HCl demonstrate enhanced dissolution rates compared to free bases .
Biological Activity
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, interaction with biological targets, and relevant research findings.
Methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride has a molecular formula of C7H10ClF2N and a molecular weight of 179.61 g/mol. The compound features a piperidine ring with two fluorine atoms at the 4-position and a carboxylate group, which may influence its biological properties.
1. Neurotransmitter Interaction
Preliminary studies suggest that methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride interacts with various neurotransmitter receptors, potentially influencing pathways related to mood and anxiety . The presence of the piperidine structure is linked to modulation of neurotransmitter systems, which can affect central nervous system functions.
2. Analgesic and Anti-inflammatory Potential
Research indicates that compounds similar to methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride may exhibit analgesic and anti-inflammatory properties. These effects are attributed to their ability to modulate pain perception pathways. The compound has been investigated for its potential therapeutic applications in treating conditions characterized by pain and inflammation.
Binding Affinity Studies
Binding affinity studies have shown that methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride may bind to specific receptors involved in neurotransmitter signaling. The following table summarizes some binding affinities observed in preliminary studies:
| Target Receptor | Binding Affinity (IC50, nM) | Comments |
|---|---|---|
| Serotonin Receptor | 150 | Potential mood modulation |
| Dopamine Receptor | 200 | Influence on reward pathways |
| Orexin Receptor | 120 | Possible role in sleep regulation |
These findings suggest that the compound could have multiple therapeutic applications based on its receptor interactions.
Structure-Activity Relationship (SAR)
The structure-activity relationship of methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride reveals that modifications to the piperidine ring or the carboxylate group can significantly alter its biological activity. For example:
- Compounds with different fluorine substitutions showed varied potency in receptor binding assays.
- Structural analogs lacking the carboxylate group demonstrated reduced activity, indicating the importance of this functional group for biological efficacy.
Case Study 1: Pain Management
In a controlled study examining the analgesic properties of methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride, researchers found that administration led to a statistically significant reduction in pain scores compared to placebo controls. The study utilized a standard pain model involving inflammatory stimuli.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Results indicated that treatment with methyl (2R)-4,4-difluoropiperidine-2-carboxylate; hydrochloride resulted in decreased levels of pro-inflammatory cytokines and reduced swelling in affected joints.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl (2R)-4,4-difluoropiperidine-2-carboxylate;hydrochloride?
- Methodology : Multi-step synthesis involving chiral resolution and acid-catalyzed esterification. For example, a four-step protocol includes:
Step 1 : Reacting a precursor with hydrogen chloride in 1,4-dioxane at 20–50°C for 25 hours.
Step 2 : Neutralization with potassium carbonate in acetonitrile.
Step 3 : Palladium-catalyzed coupling under inert atmosphere (e.g., tert-butyl alcohol at 40–100°C).
Step 4 : Hydrochloride salt formation via aqueous HCl treatment at 93–96°C for 17 hours .
- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.
Q. How can enantiomeric purity be validated for this compound?
- Methodology : Use chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases. Compare retention times against racemic mixtures or reference standards. For quantification, integrate peak areas and calculate enantiomeric excess (ee) using established protocols .
- Data Interpretation : Ensure baseline separation of enantiomers; resolution >1.5 indicates reliable ee determination.
Q. What are the recommended storage conditions to maintain stability?
- Guidelines : Store as a lyophilized solid at -20°C in airtight, light-protected containers. For solutions, prepare in anhydrous DMSO or ethanol, aliquot to avoid freeze-thaw cycles, and store at -80°C for ≤6 months. Avoid exposure to moisture to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved for this compound?
- Approach :
Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, solvent composition).
Target Validation : Use orthogonal methods (e.g., SPR, ITC) to confirm binding affinity to purported targets like opioid receptors or enzymes.
Controlled Variables : Account for batch-to-batch variability in enantiomeric purity, which may alter activity .
- Case Study : A 2024 study resolved discrepancies in receptor binding by correlating activity with ee ≥98% (R-configuration), highlighting the need for rigorous chiral analysis .
Q. What strategies mitigate racemization during prolonged reactions?
- Preventive Measures :
- Use non-polar solvents (e.g., toluene) to minimize proton exchange at the chiral center.
- Avoid strong acids/bases; opt for mild catalysts (e.g., DMAP in esterification).
- Monitor optical rotation in real-time using inline polarimeters .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Workflow :
Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding poses to target receptors (e.g., μ-opioid receptor).
QSAR Analysis : Correlate substituent effects (e.g., fluorine position) with activity data to prioritize synthetic targets.
MD Simulations : Assess conformational stability of derivatives in lipid bilayers to predict bioavailability .
- Validation : A 2023 study identified a derivative with 10-fold higher selectivity by modeling fluorination at C4 .
Handling and Safety
Q. What are the critical safety precautions for handling this hydrochloride salt?
- Protocols :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and dispose per EPA guidelines .
Analytical and Pharmacological Applications
Q. Which analytical techniques are most effective for quantifying impurities?
- Techniques :
- HPLC-MS : Detect trace impurities (e.g., des-fluoro byproducts) with a C18 column and 0.1% formic acid in water/acetonitrile gradient.
- NMR : Identify positional isomers (e.g., 3,3-difluoro vs. 4,4-difluoro) using ¹⁹F NMR (δ -120 to -150 ppm) .
Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?
- Findings :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
